Potency Advantage: Icmt-IN-25 Demonstrates >14-Fold Higher Potency Than Its Closest Structural Analog, ICMT-IN-26
In a direct, head-to-head comparison within the same primary publication, Icmt-IN-25 (compound 37) exhibited significantly greater in vitro potency against the ICMT enzyme than its closely related structural analog, ICMT-IN-26 (compound 38) [1]. The primary difference between the two compounds is the substitution pattern of a single chlorine atom on the phenyl ring. This minor structural change results in a 14.4-fold difference in inhibitory activity.
| Evidence Dimension | In vitro ICMT inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.025 µM |
| Comparator Or Baseline | ICMT-IN-26 (compound 38); IC50 = 0.36 µM |
| Quantified Difference | 14.4-fold higher potency for Icmt-IN-25 |
| Conditions | Biochemical assay measuring transfer of methyl group from [3H]-S-adenosylmethionine (SAM) to a prenylated substrate [1]. |
Why This Matters
For researchers, this quantifiable difference means that a 14.4-fold lower concentration of Icmt-IN-25 is required to achieve the same level of target inhibition as ICMT-IN-26, directly impacting the effective dose in cellular models and reducing the risk of off-target effects associated with higher compound concentrations.
- [1] Judd WR, Slattum PM, Hoang KC, Bhoite L, Valppu L, Alberts G, et al. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). J Med Chem. 2011 Jul 28;54(14):5031-47. View Source
